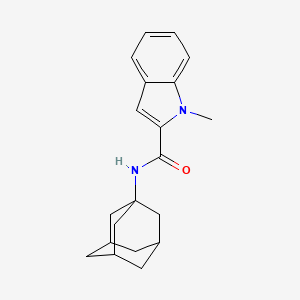
N-(1-adamantyl)-1-methyl-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)-1-methyl-indole-2-carboxamide, also known as AICAR, is a synthetic molecule that has been extensively used in scientific research. It is a potent activator of AMP-activated protein kinase (AMPK), which is an enzyme that plays a crucial role in cellular energy homeostasis. AICAR has been found to have several potential applications in various fields of research, including cancer, diabetes, and cardiovascular diseases.
作用机制
N-(1-adamantyl)-1-methyl-indole-2-carboxamide activates AMPK by mimicking the effects of AMP. AMPK is a cellular energy sensor that is activated in response to low energy status in the cell. AMPK activation leads to the inhibition of energy-consuming processes and the activation of energy-producing processes. N-(1-adamantyl)-1-methyl-indole-2-carboxamide activates AMPK by increasing the cellular AMP/ATP ratio, which is a signal for energy depletion.
Biochemical and Physiological Effects:
N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to have several biochemical and physiological effects. It has been found to increase fatty acid oxidation and glucose uptake in skeletal muscle. It has also been found to reduce inflammation and oxidative stress in various tissues. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to improve mitochondrial function and biogenesis in skeletal muscle and liver. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to increase the expression of genes involved in energy metabolism and stress response.
实验室实验的优点和局限性
N-(1-adamantyl)-1-methyl-indole-2-carboxamide has several advantages for lab experiments. It is a potent activator of AMPK and has been extensively used in research. N-(1-adamantyl)-1-methyl-indole-2-carboxamide is relatively easy to synthesize and has a long shelf life. However, N-(1-adamantyl)-1-methyl-indole-2-carboxamide has some limitations for lab experiments. It is a synthetic compound and may not accurately mimic the effects of endogenous AMP. N-(1-adamantyl)-1-methyl-indole-2-carboxamide may also have off-target effects that could complicate the interpretation of results.
未来方向
There are several future directions for research on N-(1-adamantyl)-1-methyl-indole-2-carboxamide. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to have potential applications in cancer, diabetes, and cardiovascular diseases. Further research is needed to determine the optimal dosage and treatment duration for these applications. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has also been found to have potential applications in neurodegenerative diseases and aging. Further research is needed to determine the mechanisms underlying these effects. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to have potential applications in exercise physiology and performance enhancement. Further research is needed to determine the safety and efficacy of N-(1-adamantyl)-1-methyl-indole-2-carboxamide for these applications.
合成方法
N-(1-adamantyl)-1-methyl-indole-2-carboxamide can be synthesized using various methods, including the Bucherer-Bergs reaction and the Vilsmeier-Haack reaction. The Bucherer-Bergs reaction involves the reaction of adamantane with methyl anthranilate in the presence of sodium hydroxide, followed by the reaction with phosgene to yield N-(1-adamantyl)-1-methyl-indole-2-carboxamide. The Vilsmeier-Haack reaction involves the reaction of adamantane with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of phosphorus oxychloride, followed by the reaction with methyl anthranilate to yield N-(1-adamantyl)-1-methyl-indole-2-carboxamide.
科学研究应用
N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been extensively used in scientific research due to its ability to activate AMPK. It has been found to have several potential applications in various fields of research, including cancer, diabetes, and cardiovascular diseases. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to improve insulin sensitivity and glucose uptake in diabetic animals. N-(1-adamantyl)-1-methyl-indole-2-carboxamide has been found to have cardioprotective effects by reducing ischemia-reperfusion injury and improving cardiac function.
属性
IUPAC Name |
N-(1-adamantyl)-1-methylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-22-17-5-3-2-4-16(17)9-18(22)19(23)21-20-10-13-6-14(11-20)8-15(7-13)12-20/h2-5,9,13-15H,6-8,10-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLVGOWOCVCVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)
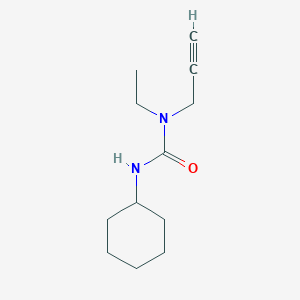
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
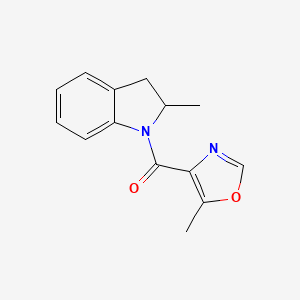
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
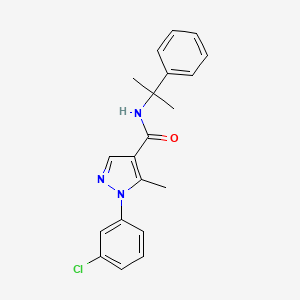
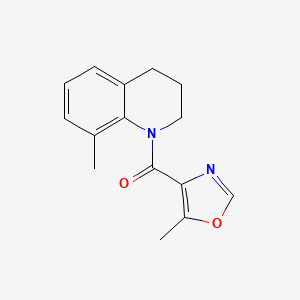
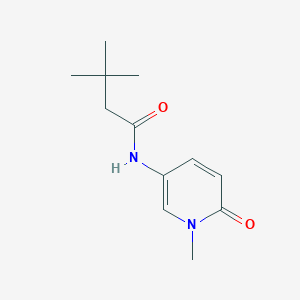
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
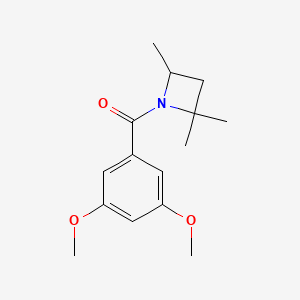
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
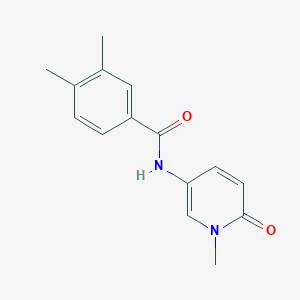
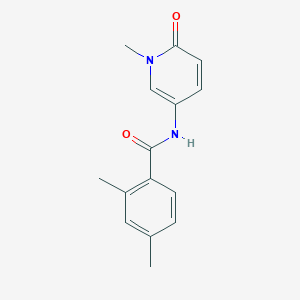
![5-chloro-3-methyl-N-[2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B7528074.png)